11S-HEPE

描述

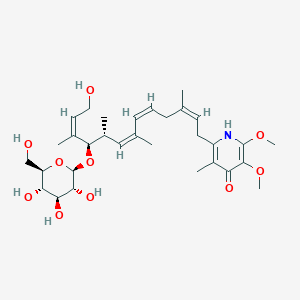

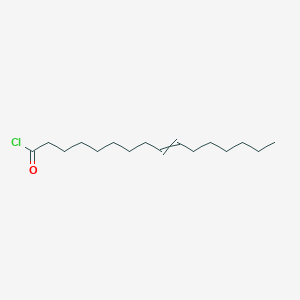

11S-HEPE is a HEPE.

科学研究应用

羟基脂肪酸的生产

化合物 11S-HEPE 用于生产 C20 9S- 和 C22 11S-羟基脂肪酸 (HFA)。Shewanella hanedai 中的脂氧合酶被鉴定为花生四烯酸 9S-脂氧合酶,其优化导致这些 HFA 的产量增加 . 该工艺具有迄今为止报道的最高 C20 和 C22-羟基脂肪酸的比生产率 .

多不饱和脂肪酸的生物转化

This compound 在 C20 和 C22-多不饱和脂肪酸 (PUFA) 生物转化为 11S 和 13S-HFA 中起着至关重要的作用。 表达了来自 Enhygromyxa salina 的 11S-脂氧合酶的大肠杆菌可以执行这种转化 . 该工艺已实现从 C20 和 C22-PUFA 中获得的最高 11S 和 13S-HFA 浓度、转化率和生产率 .

脂质介质的产生

This compound 来自二十碳五烯酸 (EPA),理论上是由 COX 的作用产生的。 它是一种脂质介质,参与炎症和感染、稳态和细胞通讯的反应 .

作用机制

Target of Action

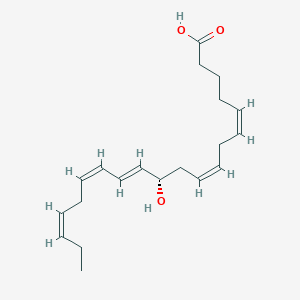

11(S)-HEPE, also known as (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid, is a monohydroxy fatty acid derived from eicosapentaenoic acid (EPA) . The primary targets of 11(S)-HEPE are the enzymes involved in the oxidation of polyunsaturated fatty acids (PUFAs), such as lipoxygenase (LOX) .

Mode of Action

The mode of action of 11(S)-HEPE involves the peroxidation and reduction of the 11S-position on C20 and C22 PUFAs by Escherichia coli expressing highly active arachidonate (ARA) 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina with the reducing agent cysteine . The specific activity and catalytic efficiency of ARA 11S-LOX from E. salina were reported to be significantly higher than those of only reported ARA 11S-LOX from Myxococcus xanthus .

Biochemical Pathways

The biochemical pathways affected by 11(S)-HEPE involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes . These molecules are involved in numerous biological roles ranging from homeostasis of blood pressure and blood flow, to the perception of pain, cell survival, the initiation and resolution of inflammation, and the progression of numerous disease states .

Pharmacokinetics

The pharmacokinetics of 11(S)-HEPE involve the biotransformation of ARA, eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexanoic acid (DHA) by Escherichia coli expressing 11S-LOX from E. salina in the presence of cysteine . The recombinant cells converted these PUFAs into their respective hydroxy fatty acids (HFAs) with high conversion yields and productivities .

Result of Action

The result of the action of 11(S)-HEPE is the production of HFAs, which are lipid mediators (LMs) involved in responses to inflammation and infection, homeostasis, and cell communication . These HFAs have attracted attention in recent years owing to their emollient, lubricating, coating, drug delivery, anti-inflammatory, and anticancer activities .

Action Environment

The action environment of 11(S)-HEPE involves the optimization of bioconversion conditions, including temperature, pH, solvent type and its concentration, concentrations of cells, and substrate . These factors can influence the production of HFAs, thereby affecting the action, efficacy, and stability of 11(S)-HEPE .

生化分析

Biochemical Properties

11(S)-HEPE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is theoretically produced by the action of cyclooxygenase (COX) on EPA . The specific activity and catalytic efficiency of arachidonate 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina, which is involved in the production of 11(S)-HEPE, were found to be significantly higher than those of the only reported arachidonate 11S-LOX from Myxococcus xanthus .

Cellular Effects

It is known that hydroxy fatty acids (HFAs), such as 11(S)-HEPE, are involved in responses to inflammation and infection, homeostasis, and cell communication .

Metabolic Pathways

11(S)-HEPE is involved in the lipoxygenase branches of the eicosanoid pathways . It is a product of the peroxidation and reduction of 11S- and 13S-positions on C20 and C22 polyunsaturated fatty acids (PUFAs) by Escherichia coli expressing highly active arachidonate 11S-lipoxygenase (11S-LOX) from Enhygromyxa salina .

属性

IUPAC Name |

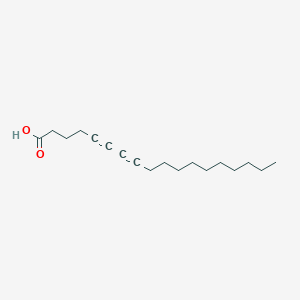

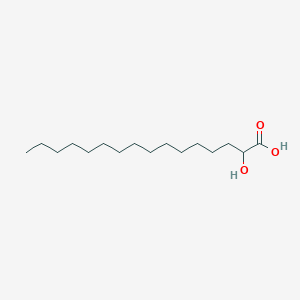

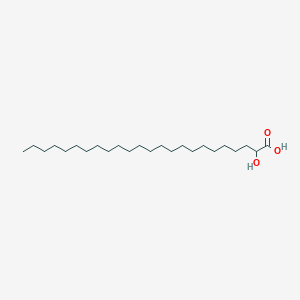

(5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHSDHMEMMYIR-HODZVVMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid produced using Enhygromyxa salina?

A1: The research article "[Biotransformation of C20- and C22-polyunsaturated fatty acids to 11S- and 13S-hydroxy fatty acids by Escherichia coli expressing 11S-lipoxygenase from Enhygromyxa salina]" [] describes the production of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid through biotransformation. This involves utilizing the 11S-lipoxygenase enzyme from the marine bacterium Enhygromyxa salina, which is expressed in Escherichia coli. This enzyme catalyzes the specific oxygenation of C20 polyunsaturated fatty acids, like arachidonic acid, at the 11S position, leading to the formation of (5Z,8Z,11S,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)